molecular formula C11H16FNO2 B8201204 (5-Fluoro-2-(2-methoxyethoxy)-3-methylphenyl)methanamine

(5-Fluoro-2-(2-methoxyethoxy)-3-methylphenyl)methanamine

Cat. No.: B8201204
M. Wt: 213.25 g/mol
InChI Key: TWVAJPZENZQPFS-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(2-methoxyethoxy)-3-methylphenyl)methanamine is an organic compound with a complex structure that includes a fluorine atom, a methoxyethoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-(2-methoxyethoxy)-3-methylphenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of the methoxyethoxy group.

    Fluorination: Addition of the fluorine atom to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups to the molecule.

Scientific Research Applications

(5-Fluoro-2-(2-methoxyethoxy)-3-methylphenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-(2-methoxyethoxy)-3-methylphenyl)methanamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (5-Fluoro-2-(2-methoxyethoxy)aniline): Shares a similar structure but lacks the methyl group.

    (5-Fluoro-2-methoxybenzoic acid): Contains a methoxy group and a carboxylic acid group instead of the methoxyethoxy and amine groups.

Uniqueness: (5-Fluoro-2-(2-methoxyethoxy)-3-methylphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

[5-fluoro-2-(2-methoxyethoxy)-3-methylphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c1-8-5-10(12)6-9(7-13)11(8)15-4-3-14-2/h5-6H,3-4,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVAJPZENZQPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOC)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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